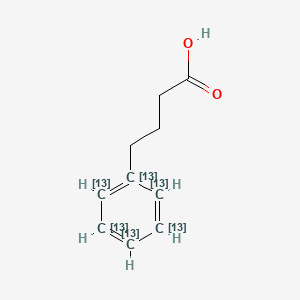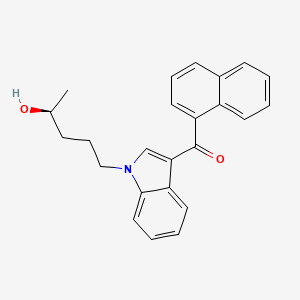![molecular formula C12H16O7 B584032 Tri-O-acetyl-D-[6-13C]glucal CAS No. 478529-37-2](/img/structure/B584032.png)
Tri-O-acetyl-D-[6-13C]glucal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-O-acetyl-D-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase .
Synthesis Analysis
Tri-O-acetyl-D-glucal is a useful building block in the synthesis of a range of carbohydrates. The glucal double bond allows other functional groups to be introduced . It can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Molecular Structure Analysis
The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . Its molecular weight is 272.25 . The structure of Tri-O-acetyl-D-glucal includes a cyclic enol-ether (glycal) of D-glucose .Chemical Reactions Analysis
As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis
Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . It has a melting point of 53-55 °C . The specific optical rotation is -12° at a concentration of 2 in ethanol .科学的研究の応用
Antimicrobial Activity
Tri-O-acetyl-D-glucal (TAG) has been used in the synthesis of copolymers that have shown significant antimicrobial activity . The antimicrobial activity of TAG and its copolymers was studied using the minimum microbicidal concentration-broth dilution method .
Anticancer Activity
TAG is also used in the synthesis of copolymers that have potential anticancer activities . These copolymers have been studied for their potential use in cancer treatment .
Synthesis of Oligosaccharides
TAG acts as a building block for the synthesis of oligosaccharides . This process can be carried out in both solution and solid-phase .
Preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol
TAG is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . This compound has various applications in the field of organic chemistry .
Ferrier Rearrangement
The monomer TAG undergoes Ferrier rearrangement in water to give PSG . This is a significant reaction in organic chemistry .
Synthesis of Copolymers
TAG is used in the synthesis of copolymers with itaconic anhydride (IA) . These copolymers have been structurally, molecularly, and thermally characterized .
作用機序
Target of Action
Tri-O-acetyl-D-[6-13C]glucal is primarily used as a biochemical reagent . It is a building block for the synthesis of oligosaccharides . Therefore, its primary targets are the enzymes and proteins involved in the synthesis of oligosaccharides.
Mode of Action
Tri-O-acetyl-D-[6-13C]glucal interacts with its targets by serving as a structural unit in the synthesis of oligosaccharides It is incorporated into the growing oligosaccharide chain during the synthesis process
Biochemical Pathways
Tri-O-acetyl-D-[6-13C]glucal is involved in the biochemical pathways related to the synthesis of oligosaccharides . Oligosaccharides are important components of many biological molecules, including glycoproteins and glycolipids, and play crucial roles in various biological processes such as cell-cell recognition and signaling. The exact downstream effects of the synthesis of oligosaccharides using Tri-O-acetyl-D-[6-13C]glucal would depend on the specific oligosaccharide being synthesized and its role in the organism.
Result of Action
The result of the action of Tri-O-acetyl-D-[6-13C]glucal is the synthesis of oligosaccharides . These oligosaccharides can then participate in various biological processes depending on their specific structures and functions.
Action Environment
The action of Tri-O-acetyl-D-[6-13C]glucal is typically carried out in a laboratory setting under controlled conditions . Factors such as temperature, pH, and the presence of other reagents can influence its action, efficacy, and stability. For example, it is known to be slightly soluble in water , which could affect its reactivity in aqueous environments.
Safety and Hazards
When handling Tri-O-acetyl-D-glucal, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl](113C)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UVCKGYJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)



![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)
![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)
